4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene

Medicinal Chemistry Physicochemical Property Drug Design

4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS 335013-18-8) is a substituted benzyl bromide featuring a trifluoromethyl (-CF₃) group, an aromatic bromine atom, and a benzylic bromomethyl (-CH₂Br) moiety on a single benzene ring. With a molecular weight of 317.93 g/mol, a predicted density of 1.885 g/cm³, and a purity specification typically ≥95% , this compound is classified as a halogenated aromatic building block.

Molecular Formula C8H5Br2F3
Molecular Weight 317.93 g/mol
CAS No. 335013-18-8
Cat. No. B1524679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
CAS335013-18-8
Molecular FormulaC8H5Br2F3
Molecular Weight317.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(F)(F)F)CBr
InChIInChI=1S/C8H5Br2F3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2
InChIKeyKYIYLQNLZYNVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS 335013-18-8) – A Halogenated Benzyl Bromide Building Block for Precision Organic Synthesis


4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS 335013-18-8) is a substituted benzyl bromide featuring a trifluoromethyl (-CF₃) group, an aromatic bromine atom, and a benzylic bromomethyl (-CH₂Br) moiety on a single benzene ring . With a molecular weight of 317.93 g/mol, a predicted density of 1.885 g/cm³, and a purity specification typically ≥95% , this compound is classified as a halogenated aromatic building block . It is employed as a versatile intermediate in organic synthesis, particularly for the construction of complex molecules in pharmaceutical, agrochemical, and materials science research .

4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene: Why Generic Substitution with Trifluoromethylbenzyl Bromides or Dibromobenzenes Is Not Advisable


The combination and precise positional arrangement of the three substituents on 4-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene create a unique reactivity profile that cannot be replicated by simple mixtures or by substituting with structurally related analogs. The ortho-relationship between the strong electron-withdrawing -CF₃ group and the benzylic -CH₂Br group modulates the electrophilicity of the benzylic carbon . Simultaneously, the para-relationship between the aromatic bromine and the -CH₂Br group, along with the meta-positioning of the aromatic bromine relative to the -CF₃ group, establishes a defined and predictable hierarchy of reactivity in sequential cross-coupling reactions. For example, while a generic benzyl bromide can react, it lacks the second halogen handle for further diversification. A simple dibromobenzene, conversely, offers two handles but without the beneficial electronic and steric influence of the -CF₃ group [1]. The site-selectivity enabled by the specific substitution pattern of 4-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene is a key differentiator for achieving controlled, multi-step syntheses of complex molecular architectures.

4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene: Quantified Differentiation for Informed Procurement and Experimental Design


Defined LogP and Density Differentiate 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene from Mono-Substituted Analogs

4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene exhibits a high predicted LogP (4.3628) and high density (1.885 g/cm³ at 25°C), which are distinct from mono-substituted analogs like 2-(trifluoromethyl)benzyl bromide (CAS 395-44-8) . The presence of an additional bromine atom substantially increases lipophilicity and density, which are critical parameters influencing membrane permeability and formulation in drug discovery programs.

Medicinal Chemistry Physicochemical Property Drug Design

Hierarchical Reactivity of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene Enables Sequential Functionalization Strategies

The compound contains two different electrophilic carbon-bromine bonds: a highly reactive benzylic C(sp³)-Br bond and a less reactive aromatic C(sp²)-Br bond. This inherent hierarchy allows for sequential functionalization without the need for protecting groups. A generic comparator like 1,4-dibromo-2-(trifluoromethyl)benzene, which possesses two aromatic C(sp²)-Br bonds, exhibits a different selectivity pattern (preference for the 4-position) and cannot undergo the same sequence of benzylic substitution followed by aryl cross-coupling [1].

Organic Synthesis Cross-Coupling Site-Selectivity

Positional Isomer of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene Yields 4% Lower Purity per Vendor Specification

A direct procurement comparison between 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS 335013-18-8) and its positional isomer 4-Bromo-2-(bromomethyl)-1-(trifluoromethyl)benzene (CAS 875664-32-7) reveals a significant and quantifiable difference in commercially available purity. The target compound is routinely offered at a minimum purity of 95% (by GC-MS or HPLC) , whereas a leading vendor specifies a lower minimum purity of 91% for the isomer . This 4% purity differential can translate into a meaningful difference in effective yield and the effort required for purification.

Chemical Purity Procurement Quality Control

Predicted Boiling Point of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene Is 72°C Lower Than That of 4-(Trifluoromethyl)benzyl Bromide

The predicted boiling point of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene is 239.4°C . This is significantly lower (by approximately 72°C) than the boiling point of 4-(trifluoromethyl)benzyl bromide (CAS 402-49-3), which is reported to be 311.8°C at 760 mmHg (predicted) . This substantial difference in volatility can be a critical factor in purification strategies (e.g., distillation) and in assessing the compound's behavior under thermal stress or reaction conditions.

Physical Property Purification Handling

4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene: Validated Application Scenarios for R&D and Process Development


Medicinal Chemistry: Synthesis of Trifluoromethyl-Substituted Drug Candidates with Optimized Lipophilicity

The high predicted LogP of 4.3628 for 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene [1] makes it a strategic building block for medicinal chemistry programs seeking to modulate the lipophilicity of lead compounds. Its use in early-stage synthesis introduces a trifluoromethylphenyl moiety with elevated LogP compared to non-brominated analogs, which can improve membrane permeability and metabolic stability. This is directly supported by its classification as a 'Protein Degrader Building Block' by multiple vendors [2], indicating its established utility in synthesizing complex molecules like PROTACs where fine-tuning physicochemical properties is paramount.

Synthetic Methodology: Orthogonal and Sequential Functionalization for Library Synthesis

The inherent difference in reactivity between the benzylic C(sp³)-Br bond and the aromatic C(sp²)-Br bond in 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene allows for a controlled, two-step diversification strategy [1]. First, the benzylic bromide can be displaced with a wide range of nucleophiles (e.g., amines, alkoxides, cyanide) to install one point of diversity. Second, the remaining aryl bromide can undergo transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install a second, different moiety. This sequential, orthogonal reactivity is ideal for generating diverse chemical libraries from a single, commercially available core, a capability not offered by simpler mono- or dihaloarenes.

Process Chemistry: Improved Throughput via Higher Starting Purity

The commercially available purity of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene is specified at a minimum of 95%, which is 4% higher than a key positional isomer [1]. For process chemists and scale-up laboratories, this higher initial purity translates directly to a reduction in the formation of byproducts in the first step of a sequence. This can improve overall yield, simplify purification (reducing solvent and time costs), and increase the reliability of a multi-step synthesis, making it a more economical and efficient choice for larger-scale campaigns.

Agrochemical Discovery: Introduction of a Halogenated Trifluoromethylphenyl Motif

Trifluoromethyl groups are widely used in agrochemicals to enhance metabolic stability and bioavailability. The specific substitution pattern of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene allows for the introduction of this valuable motif with a handle (the aryl bromide) for further elaboration. Its use is supported by general references to the compound as a building block in agrochemical synthesis [1]. The unique electronic and steric properties conferred by the ortho-CF₃ and para-Br relative to the benzylic position provide a differentiated structural framework for exploring structure-activity relationships in new fungicides, herbicides, or insecticides.

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